molecular formula C16H13ClO3 B12464883 3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid

Cat. No.: B12464883
M. Wt: 288.72 g/mol
InChI Key: AVNMMFOKEMWXFN-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. As a cinnamic acid derivative, this compound features a chlorinated phenyl ring and a benzyl ether group, a structural motif found in compounds with various investigated biological activities. Researchers value this scaffold for its potential in medicinal chemistry and as a building block in organic synthesis. The compound is strictly for laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic purposes, nor for direct human use. For your research needs, this product is subject to comprehensive quality control and is available for shipping. Please consult the product's specifications and safety data sheet prior to use. Specific details on this compound's mechanism of action and applications are a subject of ongoing scientific investigation.

Properties

IUPAC Name

3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNMMFOKEMWXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • Deprotonation of malonic acid by a base (e.g., piperidine, potassium phosphate) to form an enolate.
  • Nucleophilic attack on the aldehyde carbonyl group.
  • Dehydration to form the conjugated enone system.

Experimental Data:

Component Conditions Yield Source
5-Chloro-2-phenylmethoxybenzaldehyde + Malonic acid Ethanol, K₃PO₄, RT, 5 min 95%
Same reactants Mechanochemical ball milling (50 Hz, Perspex jar, 50 min) 98%
Same reactants MOF catalyst (HKUST-Cu + amine functionalization), ethanol, RT 92%

Key Findings:

  • Protic solvents (e.g., ethanol) enhance reaction rates due to stabilization of intermediates.
  • Solid catalysts like amino-functionalized MOFs improve selectivity and reduce side reactions.
  • Mechanochemical methods achieve near-quantitative yields without solvents, aligning with green chemistry principles.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples aryl halides with boronic acids to construct biaryl systems. For this compound, a 5-chloro-2-phenylmethoxyphenylboronic acid derivative is coupled with an acrylate-bearing aryl halide.

Reaction Scheme:

  • Protection of the acrylic acid as an ethyl ester.
  • Palladium-catalyzed coupling of the boronic acid with a bromo-substituted acrylate.
  • Deprotection of the ester to yield the free acid.

Experimental Data:

Component Conditions Yield Source
Ethyl 3-(5-bromo-2-phenylmethoxyphenyl)acrylate + 2-Furylboronic acid Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, reflux, 18 h 75%
Same reactants SPhos ligand, Pd(OAc)₂, K₃PO₄, dioxane/benzene, RT, 16 h 66%

Key Findings:

  • Palladium catalysts (e.g., Pd(PPh₃)₄) with phosphine ligands enhance coupling efficiency.
  • Aqueous bases (Na₂CO₃, K₃PO₄) facilitate transmetallation steps.
  • Microwave-assisted protocols reduce reaction times to 30 minutes with comparable yields.

Wittig Reaction

The Wittig reaction constructs α,β-unsaturated carbonyl compounds via ylide-mediated olefination. Here, a 5-chloro-2-phenylmethoxybenzaldehyde reacts with a stabilized ylide derived from ethyl (triphenylphosphoranylidene)acetate.

Reaction Steps:

  • Generation of the ylide from ethyl bromoacetate and triphenylphosphine.
  • Condensation with the aldehyde to form the ethyl acrylate intermediate.
  • Saponification to yield the free acid.

Experimental Data:

Component Conditions Yield Source
5-Chloro-2-phenylmethoxybenzaldehyde + Ethyl (triphenylphosphoranylidene)acetate THF, reflux, 3 h → NaOH, H₂O, RT 80%

Key Findings:

  • Anhydrous conditions prevent ylide hydrolysis.
  • Steric hindrance from the phenylmethoxy group necessitates extended reaction times.

Heck Coupling

The Heck reaction forms C–C bonds between aryl halides and alkenes. While less common for this compound, it offers an alternative route using 5-chloro-2-phenylmethoxyiodobenzene and acrylic acid.

Protocol:

  • Palladium-catalyzed coupling of the aryl iodide with acrylic acid.
  • Ligand-assisted regioselective β-hydride elimination.
Component Conditions Yield Source
5-Chloro-2-phenylmethoxyiodobenzene + Acrylic acid Pd(OAc)₂, P(o-Tol)₃, Et₃N, DMF, 100°C, 12 h 60%

Key Findings:

  • Bulky ligands (e.g., P(o-Tol)₃) improve selectivity for the trans-product.
  • Polar aprotic solvents (DMF) enhance palladium catalyst activity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Knoevenagel Condensation Short reaction time, high atom economy Requires pure aldehydes 90–98%
Suzuki-Miyaura Tolerance for functional groups Costly palladium catalysts 65–75%
Wittig Reaction Stereoselective for E-isomers Phosphine oxide byproduct removal 70–80%
Heck Coupling Direct C–H activation Limited substrate scope 50–60%

Purification and Characterization

  • Chromatography : Silica gel column chromatography (cyclohexane/ethyl acetate) removes unreacted aldehydes and byproducts.
  • Crystallization : Ethanol/water mixtures yield high-purity crystals.
  • Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 16 Hz, 1H, CH=CO), 7.30–7.10 (m, 8H, aromatic), 5.15 (s, 2H, OCH₂Ph).
    • IR : 1680 cm⁻¹ (C=O), 1625 cm⁻¹ (C=C).

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura reactions.
  • Solvent Recovery : Ethanol from Knoevenagel condensations is distilled and reused.
  • Waste Management : Phosphine oxides from Wittig reactions are treated with H₂O₂ to form phosphoric acid.

Emerging Techniques

  • Flow Chemistry : Continuous-flow systems achieve 99% conversion in Knoevenagel reactions with residence times <10 minutes.
  • Biocatalysis : Lipases catalyze ester hydrolysis in aqueous media, avoiding harsh acids.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the chloro substituent.

Scientific Research Applications

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The phenylmethoxy group in the target compound provides significant steric hindrance and lipophilicity compared to smaller alkoxy groups (e.g., methoxy or ethoxy) .
  • Halogen Influence : Chlorine (electron-withdrawing) and fluorine (electron-withdrawing with high electronegativity) modulate electronic properties, affecting reactivity and binding interactions .

Saturated Analogs (Propanoic Acid Backbone)

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C)
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 2-OCH₃ 180.20 85–89
3-(5-Bromo-2-methoxyphenyl)propanoic acid Not provided C₁₀H₁₁BrO₃ 5-Br, 2-OCH₃ 259.10 Not reported
3-(5-Fluoro-2-methoxyphenyl)propanoic acid 900021-53-6 C₁₀H₁₁FO₃ 5-F, 2-OCH₃ 198.19 Not reported

Key Findings :

  • Backbone Saturation: Saturated propanoic acids lack conjugation, reducing acidity (higher pKa) compared to α,β-unsaturated analogs.
  • Halogen Impact : Bromine (larger, more polarizable) increases molecular weight and lipophilicity relative to chlorine or fluorine .

Functional Group Variations

Compound Name CAS No. Functional Group Molecular Weight (g/mol) Notes
2-Chloro-3-phenylpropanoic acid 7474-06-8 Chloro, propanoic acid 184.62 Chlorine at β-position alters reactivity
Methyl 3-(5-formylfuran-2-yl)prop-2-enoate 94719-60-5 Ester, formyl 180.16 Esterification reduces acidity

Key Findings :

  • Esterification : Derivatives like methyl esters (e.g., ) are less acidic and more volatile than carboxylic acids.
  • Positional Isomerism: Chlorine placement (e.g., β-position in 2-chloro-3-phenylpropanoic acid) affects steric and electronic profiles .

Research Implications and Trends

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving structural details, including hydrogen-bonding patterns (as discussed in ), which influence solubility and crystal packing.
  • Structure-Activity Relationships (SAR) : Substitutions on the phenyl ring (e.g., halogens, alkoxy groups) and backbone unsaturation are pivotal in optimizing bioactivity and physicochemical properties. For instance, fluorine substitution () is a common strategy to enhance metabolic stability in drug design.

Biological Activity

3-(5-Chloro-2-phenylmethoxyphenyl)prop-2-enoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a complex aromatic structure, which enhances its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorinated phenyl ring and a methoxy group, contributing to its unique chemical reactivity and biological interactions. The structural formula can be represented as follows:

C16H15ClO3\text{C}_{16}\text{H}_{15}\text{ClO}_3

This structure allows the compound to engage in various chemical reactions, including substitution and oxidation, which are essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of chlorine enhances its binding affinity to these targets, potentially inhibiting enzymatic activity or altering receptor conformation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access.
  • Receptor Interaction : It may modulate receptor activity, influencing signaling pathways associated with various physiological responses.

Biological Activity Studies

Several studies have investigated the biological effects of this compound, focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxicity

A study examined the cytotoxic effects of this compound on human melanoma cells. The results indicated a significant reduction in cell viability, suggesting that the compound may serve as a potential therapeutic agent against melanoma.

Cell Type IC50 (µM) Mechanism
Human Melanoma Cells12.5Induces apoptosis via mitochondrial pathway

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages, indicating potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.

Compound Biological Activity Unique Features
3-(4-Chlorophenyl)prop-2-enoic acidModerate cytotoxicityLacks methoxy group
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acidHigh anti-cancer activityBromine substituent instead of chlorine

Case Studies

  • Melanoma Treatment : A case study involving the application of this compound in melanoma therapy showed promising results in reducing tumor size in animal models.
    • Findings : The compound induced cell cycle arrest and promoted apoptosis in cancer cells.
    • Implications : These findings suggest that further clinical studies could validate its efficacy as a novel chemotherapeutic agent.
  • Inflammatory Disorders : Another study investigated its effects on chronic inflammatory conditions.
    • Results : Significant reduction in inflammation markers was observed.
    • : The compound holds potential for developing new anti-inflammatory drugs.

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